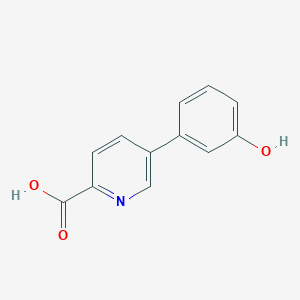

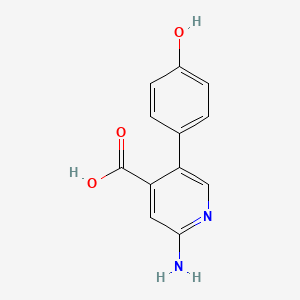

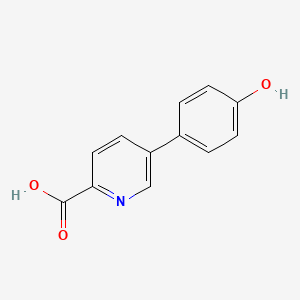

5-(4-Hydroxyphenyl)picolinic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

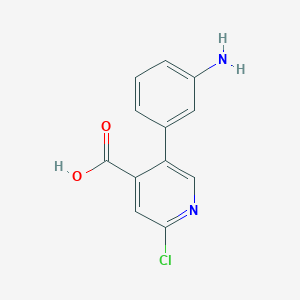

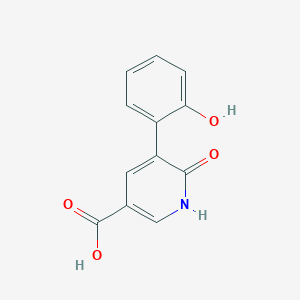

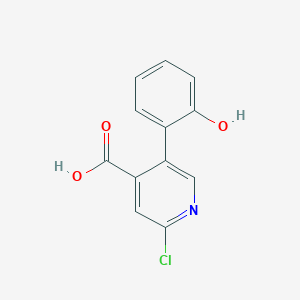

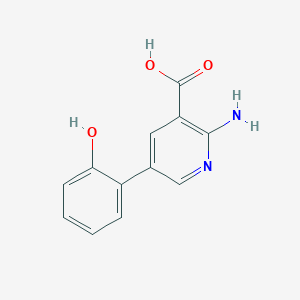

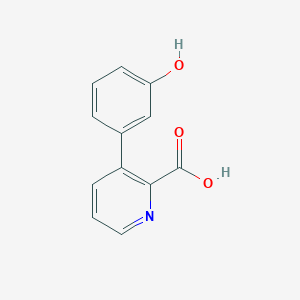

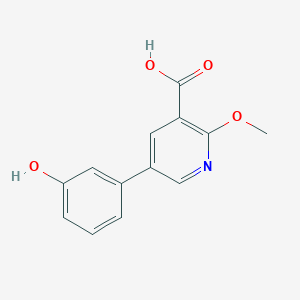

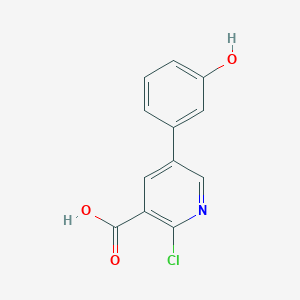

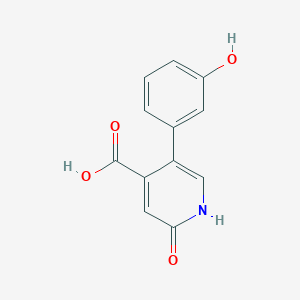

5-(4-Hydroxyphenyl)picolinic acid is a derivative of picolinic acid . Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .

Synthesis Analysis

5-(4-Hydroxyphenyl)hydantoin, an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .Molecular Structure Analysis

The molecular formula of 5-(4-Hydroxyphenyl)picolinic acid is C12H9NO3 . It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan .Chemical Reactions Analysis

Picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . In addition, 5-(4-Hydroxyphenyl)hydantoin was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .Physical And Chemical Properties Analysis

The chemical formula of 5-(4-Hydroxyphenyl)picolinic acid is C12H9NO3 . The molar mass of picolinic acid, a related compound, is 123.111 g·mol −1 . Picolinic acid is a white solid that is slightly soluble in water .Mecanismo De Acción

Target of Action

The primary target of 5-(4-Hydroxyphenyl)picolinic acid, also known as Picolinic acid, is Zinc Finger Proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(4-Hydroxyphenyl)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, contributing to its antiviral properties .

Result of Action

The action of 5-(4-Hydroxyphenyl)picolinic acid results in antiviral effects both in vitro and in vivo . It has been shown to work in conjunction with other cytokines such as interferon gamma to affect immune responses . Its antiviral activity extends to several enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus, flaviviruses, herpes simplex virus, and parainfluenza virus .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-hydroxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)9-3-6-11(12(15)16)13-7-9/h1-7,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCKOTBCVIDZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxyphenyl)picolinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.